molecular formula C50H76 B15075458 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene CAS No. 645417-06-7

2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene

Cat. No.: B15075458
CAS No.: 645417-06-7
M. Wt: 677.1 g/mol
InChI Key: WRDHQCCIXIMXTE-UHFFFAOYSA-N
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Description

2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is a complex organic compound with the molecular formula C50H76 . It is a member of the hexacene family, which consists of polycyclic aromatic hydrocarbons with six linearly fused benzene rings. The compound is characterized by its tetrahexyl substitution, which enhances its solubility and alters its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the Diels-Alder reaction followed by a series of hydrogenation and alkylation steps. The reaction conditions often require high temperatures and the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated hexacene derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene involves its interaction with various molecular targets. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. Additionally, its electronic properties enable it to participate in electron transfer reactions, making it useful in organic semiconductor applications .

Comparison with Similar Compounds

Similar Compounds

    Hexacene: The parent compound without tetrahexyl substitution.

    Pentacene: A similar compound with five fused benzene rings.

    Tetracene: A compound with four fused benzene rings.

Uniqueness

2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is unique due to its tetrahexyl substitution, which enhances its solubility and modifies its electronic properties compared to its parent compound, hexacene. This makes it more suitable for applications in organic electronics and materials science .

Properties

CAS No.

645417-06-7

Molecular Formula

C50H76

Molecular Weight

677.1 g/mol

IUPAC Name

2,3,10,11-tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene

InChI

InChI=1S/C50H76/c1-5-9-13-17-21-37-25-41-29-45-33-49-35-47-31-43-27-39(23-19-15-11-7-3)40(24-20-16-12-8-4)28-44(43)32-48(47)36-50(49)34-46(45)30-42(41)26-38(37)22-18-14-10-6-2/h5-36H2,1-4H3

InChI Key

WRDHQCCIXIMXTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(CC2=C(C1)CC3=C(C2)CC4=C(C3)CC5=C(C4)CC6=C(C5)CC(=C(C6)CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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